molecular formula C12H12BrFO3 B1441533 Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate CAS No. 1260801-75-9

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate

Cat. No.: B1441533
CAS No.: 1260801-75-9
M. Wt: 303.12 g/mol
InChI Key: CBERFHDJMULNNL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H10BrFO4 It is a derivative of butanoic acid, featuring a bromo and fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate can be synthesized through a multi-step process involving the esterification of 2-bromo-4-fluoroacetophenone with ethyl acetoacetate. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of bromo and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate is unique due to its combination of ester, ketone, and halogenated phenyl functionalities, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-10(15)5-8-3-4-9(14)6-11(8)13/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBERFHDJMULNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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